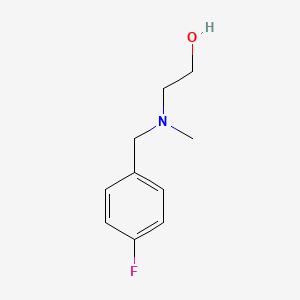

2-((4-Fluorobenzyl)(methyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMIQGYXAKBHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629946 | |

| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-70-6 | |

| Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 4 Fluorobenzyl Methyl Amino Ethanol

Reactions at the Tertiary Amine Moiety

The tertiary amine is often the most reactive site on the molecule, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair imparts both basic and nucleophilic character to the amine. chemistrysteps.compharmaguideline.com

Nucleophilic Reactivity and Basicity

The nitrogen atom in 2-((4-Fluorobenzyl)(methyl)amino)ethanol possesses a lone pair of electrons, making it a Lewis base and a nucleophile. pharmaguideline.comchemguide.co.uk The basicity of the amine is influenced by the electronic effects of its substituents: the methyl group and the 2-hydroxyethyl group are electron-donating, increasing the electron density on the nitrogen and thereby enhancing its basicity compared to ammonia. chemistrysteps.compharmaguideline.com The 4-fluorobenzyl group has a more complex influence, but generally, aliphatic amines are stronger bases than aromatic amines. pharmaguideline.com The lone pair of electrons allows the amine to act as a nucleophile, readily attacking electron-deficient centers. libretexts.org The nucleophilicity generally tracks with basicity, meaning the compound is expected to be a competent nucleophile in various reactions. masterorganicchemistry.com

Quaternization and Salt Formation

As a base, the tertiary amine readily reacts with acids to form ammonium (B1175870) salts. For instance, treatment with hydrochloric acid yields this compound hydrochloride. biosynth.com

The nucleophilic character of the tertiary amine allows it to undergo alkylation reactions, most notably the Menshutkin reaction. wikipedia.org In this process, the amine attacks an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary ammonium salt. wikipedia.orgnih.gov This reaction proceeds via an SN2 mechanism. The formation of these salts can significantly alter the physical properties of the molecule, such as its solubility.

Table 1: Expected Reactivity at the Tertiary Amine

| Reaction Type | Reagent Example | Product Type |

| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Chloride Salt |

| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide Salt |

| Quaternization | Benzyl Bromide (BnBr) | Quaternary Ammonium Bromide Salt |

Reactions at the Hydroxyl Group

The primary alcohol functional group provides another site for chemical modification, primarily through reactions involving the hydroxyl proton or the entire -OH group.

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. Reaction with a carboxylic acid, often under acidic catalysis or microwave irradiation, yields the corresponding ester. mdpi.com A more reactive approach involves using acyl chlorides or acid anhydrides, which react readily with the alcohol to form esters, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.ukresearchgate.net

Etherification can also be achieved. A common method is the Williamson ether synthesis, which would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a reactive alkoxide. This alkoxide can then act as a nucleophile, attacking an alkyl halide to form an ether.

Reactivity of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group consists of a benzene (B151609) ring substituted with a fluorine atom and the methylene (B1212753) bridge connected to the amine nitrogen. The fluorine atom influences the reactivity of the aromatic ring. As a halogen, fluorine is an ortho-, para-directing group for electrophilic aromatic substitution, although it is deactivating due to its strong inductive electron-withdrawing effect.

A key reaction involving this moiety is the cleavage of the carbon-nitrogen bond (N-debenzylation). This is a type of N-dealkylation reaction. nih.gov One classic method is the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave the benzyl group, though this method is harsh. nih.gov Catalytic hydrogenation is a much milder and more common method for N-debenzylation. In this process, the compound is treated with hydrogen gas over a palladium catalyst (e.g., Pd/C), which cleaves the benzyl-nitrogen bond to yield 2-(methylamino)ethanol. sigmaaldrich.com

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The fluorophenyl group in this compound is a critical site for electrophilic aromatic substitution (EAS) reactions. The reactivity of this ring is modulated by the electronic effects of the fluorine substituent and the bulky N,N-disubstituted aminoethyl side chain.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, fluorine can also donate its lone pair electrons into the ring via a resonance effect (+R). chemistrysteps.comlibretexts.org While the inductive effect generally outweighs the resonance effect, making the ring less reactive, the resonance effect is crucial in directing the incoming electrophile.

The resonance structures indicate an increased electron density at the ortho and para positions relative to the meta position. youtube.com Consequently, the fluorine substituent is an ortho-, para-director for electrophilic aromatic substitution. In the case of this compound, the para position is already substituted with the benzyl group, meaning that electrophilic attack will be directed primarily to the ortho position (C2 and C6) relative to the fluorine atom.

The bulky -(CH2)N(CH3)CH2CH2OH substituent at the para position will exert a significant steric hindrance, which can influence the regioselectivity of the substitution, further favoring substitution at the less hindered ortho position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For the fluorophenyl ring of the target molecule, these reactions would generally require harsher conditions (e.g., stronger catalysts, higher temperatures) than for benzene due to the deactivating effect of the fluorine atom.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-((2-Nitro-4-fluorobenzyl)(methyl)amino)ethanol |

| Bromination | Br₂/FeBr₃ | 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)ethanol |

| Sulfonation | Fuming H₂SO₄ | 2-((2-Sulfo-4-fluorobenzyl)(methyl)amino)ethanol |

It is important to note that the tertiary amine in the side chain can be protonated under the strongly acidic conditions often used for EAS reactions. The resulting ammonium salt would be a strongly deactivating, meta-directing group, which would further disfavor electrophilic substitution on the ring.

Reactions Involving the Benzylic Carbon

The benzylic carbon atom—the carbon atom of the benzyl group directly attached to the aromatic ring—is a site of enhanced reactivity. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize intermediates, such as radicals and carbocations, through resonance. chemistrysteps.comlibretexts.org

Benzylic Halogenation:

The benzylic C-H bonds can undergo free-radical halogenation. This reaction is typically initiated by light or a radical initiator and uses reagents like N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination. libretexts.org The reaction proceeds via a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the aromatic ring. For this compound, benzylic bromination would be expected to yield 2-((bromo(4-fluorophenyl)methyl)(methyl)amino)ethanol.

Benzylic Oxidation:

The benzylic position is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com These reactions typically convert the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen present. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the oxidation would cleave the bond between the benzylic carbon and the nitrogen atom, leading to the formation of 4-fluorobenzoic acid. This type of oxidation is often a vigorous reaction. masterorganicchemistry.com

Table 2: Potential Reactions at the Benzylic Carbon of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-((Bromo(4-fluorophenyl)methyl)(methyl)amino)ethanol |

| Oxidation | Potassium permanganate (KMnO₄), heat | 4-Fluorobenzoic acid |

The presence of the tertiary amine functionality can complicate these reactions. The amine itself is susceptible to oxidation and may react with the oxidizing agents. Similarly, the basic nature of the amine could interfere with radical reactions or react with acidic byproducts.

Derivatization Strategies and Synthetic Transformations for 2 4 Fluorobenzyl Methyl Amino Ethanol

Introduction of New Functional Groups via Nitrogen Derivatization

The tertiary amine in 2-((4-fluorobenzyl)(methyl)amino)ethanol is a key site for introducing structural diversity. While the nitrogen atom is already substituted, further derivatization can be achieved through reactions such as quaternization or oxidation.

One common strategy involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. This transformation can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting quaternary ammonium salts exhibit increased water solubility and can have altered biological profiles compared to the parent tertiary amine.

Another approach is the oxidation of the tertiary amine to form an N-oxide. This can be accomplished using oxidizing agents like hydrogen peroxide or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are polar compounds that can exhibit different pharmacological and metabolic properties than their corresponding tertiary amines.

In a broader context, the amination of precursor molecules is a fundamental step. For example, a patent for the synthesis of the drug Raltegravir describes the amidation of a pyrimidinone intermediate with 4-fluorobenzyl amine. nih.gov This type of reaction, where a fluorobenzylamino moiety is introduced, underscores the utility of this structural motif in medicinal chemistry.

Modifications of the Ethanol (B145695) Side Chain

The primary hydroxyl group of the ethanol side chain is another versatile handle for derivatization. Standard organic transformations can be employed to introduce a variety of functional groups, thereby modifying the polarity, lipophilicity, and potential hydrogen bonding capabilities of the molecule.

Esterification is a common modification. The hydroxyl group can react with acyl chlorides or carboxylic acids under appropriate conditions to form esters. For example, reaction with acetyl chloride would yield 2-((4-fluorobenzyl)(methyl)amino)ethyl acetate (B1210297). These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Etherification provides another route to modify the side chain. Reaction with an alkyl halide in the presence of a strong base (Williamson ether synthesis) can produce ethers. For instance, treatment with sodium hydride followed by methyl iodide would result in the formation of 2-((4-fluorobenzyl)(methyl)amino)ethyl methyl ether.

The hydroxyl group can also be oxidized to an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. Stronger oxidizing agents will typically lead to the carboxylic acid, 2-((4-fluorobenzyl)(methyl)amino)acetic acid, also known as N-(4-fluorobenzyl)sarcosine.

For analytical purposes, such as HPLC, the hydroxyl group can be derivatized to enhance detection. For instance, N,N-disubstituted ethanolamines can be benzylated using benzyl (B1604629) bromide in the presence of a base to improve their gas chromatography-mass spectrometry (GC-MS) profiles. sci-hub.se While this is for analytical detection, the underlying chemical transformation is relevant for synthetic derivatization.

Table 1: Potential Reactions at the Ethanol Side Chain

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Esterification | Acetyl chloride, base | 2-((4-fluorobenzyl)(methyl)amino)ethyl acetate |

Structural Diversification via Fluorophenyl Ring Functionalization

The fluorophenyl ring offers a third avenue for structural modification, primarily through electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, meaning it will direct incoming electrophiles to the positions ortho and para to itself, while slightly slowing down the reaction rate compared to benzene (B151609). Since the para position is already occupied by the benzyl group, electrophilic substitution would be expected to occur at the ortho position (positions 3 and 5 relative to the benzyl group).

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, yielding derivatives such as 2-((2-nitro-4-fluorobenzyl)(methyl)amino)ethanol.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) could introduce another halogen atom to the ring.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or an acyl chloride with a Lewis acid catalyst, could introduce alkyl or acyl groups, respectively.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Potential Product Position |

|---|---|---|

| Nitration | NO₂⁺ | Ortho to the fluorine |

| Bromination | Br⁺ | Ortho to the fluorine |

| Friedel-Crafts Acylation | R-C=O⁺ | Ortho to the fluorine |

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorobenzyl Methyl Amino Ethanol

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in elucidating the molecular-level properties of 2-((4-Fluorobenzyl)(methyl)amino)ethanol. researchgate.netnih.gov These methods provide a robust framework for predicting its electronic structure and conformational preferences.

DFT calculations are frequently employed to investigate the electronic properties of molecules. nih.gov For this compound, a typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov From the optimized structure, key electronic descriptors can be determined.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the electronegative fluorine and oxygen atoms would be expected to show regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while hydrogen atoms would exhibit positive potential (blue).

Table 1: Representative Electronic Properties Calculated via DFT

| Parameter | Representative Value | Description |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and based on typical findings for structurally similar molecules.

The flexibility of the ethanolamine (B43304) and benzyl (B1604629) groups allows this compound to exist in multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. nih.gov This process involves systematically rotating the rotatable bonds (e.g., C-C, C-N, and C-O bonds) and calculating the potential energy of each resulting structure. The resulting data are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The global minimum on this surface corresponds to the most stable conformation, which is crucial for subsequent docking and dynamics studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent or a biological membrane).

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govmdpi.com This method is instrumental in hypothesis-driven studies to explore how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme.

In a hypothetical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank. Using software such as AutoDock, the most stable conformer of this compound is placed into the defined active site of the receptor. ijpsnonline.com The program then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding free energy.

The results provide a binding affinity value (typically in kcal/mol), with more negative values indicating stronger binding. nih.govijpsnonline.com The analysis also reveals the specific interactions that stabilize the complex, such as:

Hydrogen Bonds: The hydroxyl group of the ethanolamine moiety is a likely candidate for forming hydrogen bonds with polar amino acid residues in a receptor's active site.

Hydrophobic Interactions: The fluorobenzyl group can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic ring of the fluorobenzyl group may participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Molecular Docking Results against a Model Protein Target

| Interaction Type | Interacting Ligand Group | Potential Interacting Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl (-OH) | Aspartic Acid (ASP) | 2.1 |

| Hydrogen Bond | Nitrogen Atom | Serine (SER) | 2.9 |

| Hydrophobic | Benzyl Ring | Leucine (LEU), Valine (VAL) | 3.5 - 4.5 |

| Halogen Bond | Fluorine Atom | Glycine (GLY) backbone | 3.0 |

Note: This table is a representative example of potential interactions and does not correspond to a specific, published study.

Analytical Characterization Methodologies for 2 4 Fluorobenzyl Methyl Amino Ethanol and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2-((4-Fluorobenzyl)(methyl)amino)ethanol and its derivatives by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence of fluorine in the molecule.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring, the benzyl (B1604629) group, the N-methyl group, and the ethanol (B145695) moiety. For the related compound N-Benzyl-N-methylethanolamine, characteristic chemical shifts have been reported. chemicalbook.com The aromatic protons of the 4-fluorobenzyl group are expected to appear as a multiplet in the aromatic region (typically δ 7.0-7.4 ppm). rsc.orgchemicalbook.com The benzylic protons (CH₂) would likely resonate as a singlet, while the methylene (B1212753) protons of the ethanol group and the N-methyl protons would also produce distinct signals. chemicalbook.comresearchgate.net

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum for the analogous compound, Benzylamine, shows the benzylic carbon at a specific chemical shift. chemicalbook.com In this compound, the carbon atoms of the fluorobenzyl group will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JCF). magritek.com The chemical shifts for the carbons in the N-methyl and ethanol groups will also be present in the aliphatic region of the spectrum. nih.govnih.govresearchgate.net The presence of both proton and fluorine coupling can lead to complex spectra, which can be simplified using decoupling techniques. magritek.com

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range and high sensitivity. wikipedia.orgalfa-chemistry.com The ¹⁹F NMR spectrum of this compound would exhibit a signal corresponding to the fluorine atom on the benzyl group. The precise chemical shift provides information about the electronic environment of the fluorine atom. biophysics.org For instance, the chemical shift for 4-Fluorobenzyl alcohol is documented and serves as a useful reference point. spectrabase.com The range for fluoroaromatic compounds is generally between -60 and -172 ppm. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ~ 7.0 - 7.4 | Aromatic protons (multiplet) |

| ¹H | ~ 3.5 - 3.7 | Benzyl CH₂ (singlet) |

| ¹H | ~ 2.5 - 2.7 | N-CH₂ (triplet) |

| ¹H | ~ 3.5 - 3.8 | O-CH₂ (triplet) |

| ¹H | ~ 2.2 - 2.4 | N-CH₃ (singlet) |

| ¹³C | ~ 160 - 165 (d, ¹JCF ≈ 245 Hz) | C-F of the aromatic ring |

| ¹³C | ~ 128 - 132 (d, ²JCF ≈ 21 Hz) | Aromatic CH ortho to F |

| ¹³C | ~ 114 - 116 (d, ³JCF ≈ 8 Hz) | Aromatic CH meta to F |

| ¹³C | ~ 135 - 140 | Quaternary aromatic carbon |

| ¹³C | ~ 58 - 62 | Benzyl CH₂ |

| ¹³C | ~ 55 - 60 | N-CH₂ |

| ¹³C | ~ 50 - 55 | O-CH₂ |

| ¹³C | ~ 40 - 45 | N-CH₃ |

| ¹⁹F | ~ -110 to -120 | Single peak for the Ar-F |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. core.ac.uk C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-2850 cm⁻¹. researchgate.net The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. researchgate.net The C-F stretch of the fluorobenzyl group would likely appear as a strong band in the 1250-1000 cm⁻¹ region. The IR spectrum for the related N-Benzyl-N-methylethanolamine has been documented. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. metrohm.com It is particularly useful for identifying vibrations of non-polar bonds. For this compound, the aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric C-C stretching of the benzene (B151609) ring typically appears around 1600 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H | Stretching | 3400-3200 (broad) | IR |

| C-H (aromatic) | Stretching | 3100-3000 | IR, Raman |

| C-H (aliphatic) | Stretching | 3000-2850 | IR, Raman |

| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |

| C-N | Stretching | 1250-1020 | IR |

| C-O | Stretching | 1260-1000 | IR |

| C-F | Stretching | 1250-1000 | IR |

Mass Spectrometry (LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of compounds like this compound, especially in complex mixtures. ddtjournal.comnih.gov In LC-MS, the compound is first separated by liquid chromatography and then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. ddtjournal.com The protonated molecule [M+H]⁺ would be expected as the parent ion in the mass spectrum. For this compound (molar mass 183.23 g/mol ), the [M+H]⁺ ion would have an m/z of approximately 184.24.

LC-MS/MS involves the selection of the parent ion, its fragmentation through collision-induced dissociation (CID), and analysis of the resulting fragment ions. lcms.cz This provides structural information and enhances selectivity and sensitivity. ddtjournal.com Potential fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of a water molecule from the ethanol group, or cleavage of the benzyl group. Analysis of fluorinated compounds by LC-MS can be used to track specific residues. chromatographyonline.com The analysis of wastewater has also utilized LC/MS/MS to detect perfluoroalkyl sulfonates. nih.gov

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic UV absorption due to the π-electron system of the benzene ring. acs.org The presence of the fluorobenzyl group would result in absorption bands typically in the range of 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring. researchgate.netrsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic properties for GC analysis. nih.govosti.gov A common derivatization method is silylation or benzylation of the hydroxyl group, which increases volatility and reduces peak tailing. nih.gov The derivatized compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The retention time of the derivatized compound is a key parameter for its identification, while the peak area can be used for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other amino alcohols and fluorinated aromatic compounds, provide a strong basis for method development.

For instance, the analysis of related amino alcohol compounds often employs reversed-phase HPLC. A typical system would utilize a C8 or C18 stationary phase. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), allowing for gradient or isocratic elution to achieve optimal separation. For example, a method developed for the simultaneous determination of similar preservatives, including 2-phenoxyethanol (B1175444), used a Lichrosorb C8 column with a mobile phase of acetonitrile, tetrahydrofuran, and water. researchgate.net Detection for such compounds is commonly achieved using a UV detector, often set at a wavelength where the aromatic ring exhibits strong absorbance, such as 254 nm or 258 nm. researchgate.net

In the analysis of a related aminoalkylpyridine anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethanol, a reversed-phase HPLC method was established using an Apex ODS column with a mobile phase of water, methanol, and acetonitrile (40:30:30 v/v/v) containing a small amount of diethylamine, with UV detection at 254 nm. tcichemicals.com This indicates that a similar approach would likely be effective for this compound, with adjustments to the mobile phase composition to fine-tune the retention time and resolution.

The development of a validated HPLC method for this compound would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to ensure good peak shape, resolution from potential impurities, and reproducibility.

Table 1: Illustrative HPLC Parameters for Structurally Related Compounds

| Parameter | Setting for 2-phenoxyethanol & Parabens researchgate.net | Setting for 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethanol tcichemicals.com |

|---|---|---|

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) | Apex ODS (25 cm x 0.46 cm, 5 µm) |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | Water:Methanol:Acetonitrile (40:30:30, v/v/v) with diethylamine |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 258 nm | UV at 254 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique frequently used to monitor reaction progress, identify compounds, and determine the purity of a sample. libretexts.org For a polar compound like this compound, TLC is an indispensable tool.

In a typical application, the compound is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical and is determined by the polarity of the analyte. For a moderately polar amine like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) value that allows for clear separation from starting materials and byproducts. For instance, mixtures of methanol in dichloromethane (B109758) are effective for separating polar compounds. libretexts.org

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the fluorobenzyl group is UV-active. Further visualization can be accomplished by staining the plate with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin, which reacts with the amino or alcohol functional groups to produce a colored spot.

While specific Rƒ values are dependent on the exact conditions, the principles of TLC are broadly applicable. For example, in the TLC analysis of amino acids on silica gel, various aqueous-organic mobile phases have been studied to optimize separation. hit2lead.com

Table 2: General TLC Parameters for Amino Alcohols

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol (ratios vary) |

| Application | Spotting via capillary tube |

| Development | Ascending, in a saturated chamber |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Ninhydrin stain |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides a crucial check of a compound's empirical formula. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₀H₁₄FNO. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), fluorine (19.00 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

While specific experimental results for this compound are not readily found in the surveyed literature, the expected theoretical values serve as the benchmark for any future analysis.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 65.55 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.70 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.37 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.65 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.73 |

| Total | | | | 183.22 | 100.00 |

Applications of 2 4 Fluorobenzyl Methyl Amino Ethanol in Organic Synthesis

Building Block for Complex Amine-Functionalized Molecules

The structure of 2-((4-Fluorobenzyl)(methyl)amino)ethanol, featuring both a nucleophilic tertiary amine and a primary alcohol, positions it as an excellent starting material for the synthesis of more elaborate amine-functionalized molecules. The hydroxyl group can be readily converted into a variety of other functional groups or used as a point of attachment for extending the molecular framework.

For instance, the alcohol moiety can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. These newly formed functionalities can then participate in a wide range of subsequent reactions, such as reductive amination, esterification, or amide bond formation, to introduce new molecular complexity. Furthermore, the tertiary amine itself can be targeted in reactions, such as quaternization, to produce ammonium (B1175870) salts with diverse properties. While specific research detailing the extensive use of this compound as a building block is not widely published, its structural motifs are analogous to other N,N-disubstituted ethanolamines that are well-established in the construction of complex organic molecules.

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and an oxygen atom separated by a two-carbon linker, makes it a suitable precursor for the synthesis of various heterocyclic compounds. Specifically, this arrangement is ideal for the formation of five-membered heterocyclic rings, such as oxazolidines.

The synthesis of 2-oxazolidinones, for example, can be achieved through the reaction of amino alcohols with carbon dioxide or its equivalents. In a related context, ionic liquids have been shown to catalyze the three-component domino reaction of propargyl alcohols, carbon dioxide, and 2-aminoethanols to produce 2-oxazolidinones in good yields nih.gov. This suggests that this compound could similarly undergo cyclization reactions to form the corresponding N-(4-fluorobenzyl)-N-methyl oxazolidinone, a heterocyclic scaffold of interest in medicinal chemistry.

Moreover, a patented method describes the synthesis of N-substituted ethanolamines by the reduction of 2-substituted-2-oxazolines wikipedia.org. This highlights the synthetic relationship between N-substituted ethanolamines and oxazoline (B21484) heterocycles, indicating that this compound could potentially be synthesized from or converted into such heterocyclic systems.

Reagent in Catalysis and Materials Science (based on analogues)

While direct catalytic applications of this compound are not extensively documented, the functions of its structural analogues, particularly other substituted ethanolamines, provide insight into its potential roles in catalysis and materials science.

Catalysis: Aminoethanol derivatives are recognized for their utility in various catalytic processes. They can act as ligands for transition metals, influencing the selectivity and activity of catalytic transformations. For instance, the broader class of amino alcohols is crucial in asymmetric synthesis, where they serve as chiral ligands or auxiliaries.

A significant application of substituted ethanolamines is in the capture of carbon dioxide cymitquimica.com. Studies have shown that N-alkylation of ethanolamines can lead to lower activation barriers for the formation of both carbamates and bicarbonates, resulting in higher reaction rates compared to monoethanolamine (MEA) cymitquimica.com. This suggests that this compound could have potential as an effective agent in CO2 scrubbing technologies.

Materials Science: In materials science, aminoethanol derivatives are employed as building blocks for polymers and as functional additives. N-methylethanolamine, a structural component of the target molecule, is used as a solubilizer and stabilizer in paints and coatings cymitquimica.com. It also acts as a chain extender in the curing of epoxy resins cymitquimica.com.

The amphiphilic nature of molecules like N-Benzyl-N-methylethanolamine, with both hydrophilic and lipophilic regions, allows them to function as surfactants or emulsifying agents lookchem.com. This property is essential in various industrial formulations. Given its similar structural characteristics, this compound would be expected to exhibit comparable surfactant properties, making it a candidate for applications in material formulations.

| Analogue | Application Area | Specific Role |

| Substituted Ethanolamines | CO2 Capture | Enhanced reaction rates for carbamate (B1207046) and bicarbonate formation cymitquimica.com. |

| 2-Aminoethanols | Heterocycle Synthesis | Precursor in the ionic liquid-catalyzed synthesis of 2-oxazolidinones nih.gov. |

| N-Methylethanolamine | Coatings | Solubilizer, stabilizer, and chain extender for epoxy resins cymitquimica.com. |

| N-Benzyl-N-methylethanolamine | Formulations | Surfactant and emulsifying agent lookchem.com. |

Role as a Pharmaceutical Intermediate in Chemical Synthesis

This compound is identified as a medical and pharmaceutical intermediate, indicating its use in the synthesis of active pharmaceutical ingredients (APIs) sigmaaldrich.com. The presence of the fluorobenzyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modify a drug's metabolic stability, lipophilicity, and binding affinity.

The non-fluorinated analogue, N-Benzyl-N-methylethanolamine , is a United States Pharmacopeia (USP) reference standard and is associated with the API nicardipine (B1678738) lookchem.com. It is also listed as an impurity of fluoxetine, a widely used antidepressant nih.gov. This connection underscores the relevance of the N-benzyl-N-methylethanolamine scaffold in pharmaceutical development and manufacturing.

Furthermore, the simpler precursor, N-methylethanolamine , serves as a building block in the synthesis of the antihistamine and antidepressant mianserin, as well as the non-opioid analgesic nefopam (B83846) cymitquimica.com. These examples demonstrate the utility of the N-methylethanolamine core structure in constructing a variety of therapeutic agents.

Given these precedents, this compound is a valuable intermediate for creating fluorinated analogues of existing drugs or for the development of new chemical entities where the fluorobenzyl moiety is a key pharmacophore.

| Compound/Analogue | Role in Pharmaceutical Synthesis | Associated Pharmaceutical(s) |

| This compound | Medical and pharmaceutical intermediate sigmaaldrich.com. | Not specified |

| N-Benzyl-N-methylethanolamine | Pharmaceutical intermediate and reference standard lookchem.com. | Nicardipine, Fluoxetine (as impurity) nih.gov |

| N-Methylethanolamine | Building block for APIs cymitquimica.com. | Mianserin, Nefopam cymitquimica.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Fluorobenzyl)(methyl)amino)ethanol, and how can purity be optimized?

- Synthesis : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-fluorobenzyl bromide with methylamine in the presence of a base (e.g., triethylamine) to form the benzyl-methylamine intermediate, followed by reaction with 2-bromoethanol . A similar approach is detailed for analogous compounds, achieving ~88% yield after purification via C18 reverse-phase chromatography or recrystallization from ethanol .

- Purity Optimization : Use anhydrous solvents (e.g., dried toluene or DMF) and inert atmospheres to minimize side reactions. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), methylamino protons (δ 2.2–2.5 ppm), and ethanol hydroxyl (δ 1.5–2.0 ppm, broad) .

- Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1) .

- Purity Assessment : Melting point analysis (expected range 100–110°C) and HPLC retention time comparison against standards .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Pharmaceutical Intermediates : Used in synthesizing neuroprotective agents (e.g., Eliprodil derivatives) via condensation with piperidine or quinazolinone scaffolds .

- Biological Probes : The fluorobenzyl group enhances bioavailability, making it useful in receptor-binding studies or enzyme inhibition assays .

Advanced Research Questions

Q. How can conflicting yield data from different synthesis protocols be resolved?

- Root Cause Analysis : Discrepancies may arise from solvent polarity (e.g., DMF vs. toluene), reaction temperature (80–100°C), or base selection (triethylamine vs. K₂CO₃). For example, triethylamine in toluene at 100°C achieves 88% yield, while aqueous K₂CO₃ may hydrolyze intermediates .

- Mitigation : Use Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and solvent choice. Validate via in-line FTIR to monitor reaction progress .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT Calculations : Simulate transition states for reactions involving the ethanol hydroxyl or methylamino groups. For instance, Fukui indices can identify nucleophilic sites (e.g., the amino nitrogen) .

- Molecular Dynamics : Predict solubility in solvents like ethanol or DMSO using COSMO-RS models, aiding in crystallization strategy design .

Q. How does the fluorobenzyl moiety influence biological activity compared to non-fluorinated analogs?

- Enhanced Bioactivity : Fluorine increases lipophilicity and metabolic stability, improving blood-brain barrier penetration in neuroactive compounds .

- Comparative Studies : Replace the 4-fluorobenzyl group with phenyl or chlorobenzyl in analogs and assess IC₅₀ values in receptor-binding assays. Fluorinated analogs typically show 2–5× higher potency .

Q. What strategies address low yields in large-scale synthesis?

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Use catalytic methods (e.g., Pd/C for hydrogenation steps) to reduce by-products .

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost-effective scaling .

Data Contradictions and Methodological Considerations

Q. Why do reported melting points vary across studies?

- Crystallization Solvents : Recrystallization from methanol vs. ethanol can produce polymorphs with different melting points (e.g., 98–102°C vs. 105–110°C) .

- Hydration State : Anhydrous vs. monohydrate forms may explain discrepancies. TGA/DSC analysis is recommended to confirm hydration .

Q. How reliable are NMR shifts for confirming stereochemistry in derivatives?

- Limitations : NMR alone cannot resolve enantiomers. Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography (as in Schiff base analogs) for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.